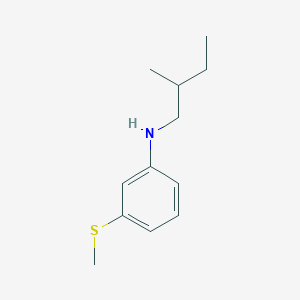![molecular formula C6H10N2 B13240003 2-[1-(Aminomethyl)cyclopropyl]acetonitrile](/img/structure/B13240003.png)
2-[1-(Aminomethyl)cyclopropyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Aminomethyl)cyclopropyl]acetonitrile is a chemical compound with the molecular formula C6H10N2. It is characterized by the presence of a cyclopropyl ring attached to an aminomethyl group and an acetonitrile group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopropyl]acetonitrile typically involves the reaction of cyclopropylmethylamine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Aminomethyl)cyclopropyl]acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclopropylacetonitrile oxides, while reduction can produce cyclopropylmethylamine derivatives.
Applications De Recherche Scientifique
2-[1-(Aminomethyl)cyclopropyl]acetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[1-(Aminomethyl)cyclopropyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylacetonitrile: Similar in structure but lacks the aminomethyl group.
Cyclopropylmethylamine: Contains the aminomethyl group but lacks the nitrile group.
2-(Aminomethyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-[1-(Aminomethyl)cyclopropyl]acetonitrile is unique due to the presence of both the aminomethyl and nitrile groups attached to the cyclopropyl ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H10N2 |
|---|---|
Poids moléculaire |
110.16 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)cyclopropyl]acetonitrile |
InChI |
InChI=1S/C6H10N2/c7-4-3-6(5-8)1-2-6/h1-3,5,8H2 |
Clé InChI |
SFEKRFLQOGMHSZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC#N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



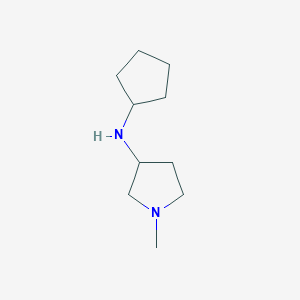


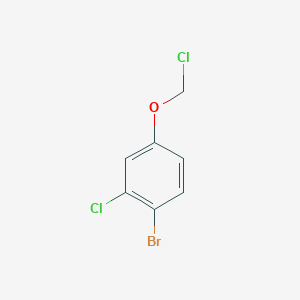
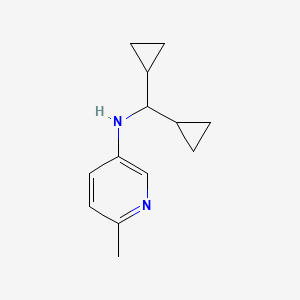
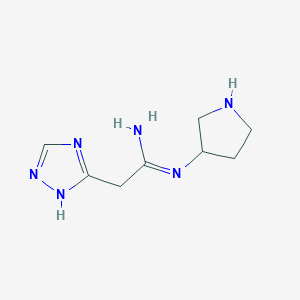
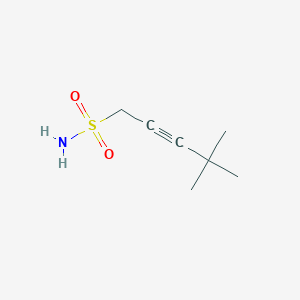
![2-tert-Butyl-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13239974.png)
![3-chloro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13239983.png)

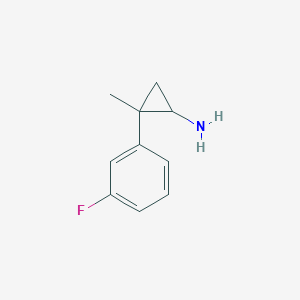
![1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B13240006.png)
